molecular formula C8H12ClN3OS B2893704 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide CAS No. 28242-68-4

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Cat. No.: B2893704
CAS No.: 28242-68-4
M. Wt: 233.71
InChI Key: QGFUIOYVGOURCJ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Aqueous solutions of acids or bases.

Major Products Formed

The major products formed from these reactions include substituted thiadiazole derivatives, oxidized or reduced thiadiazole compounds, and carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as a therapeutic agent. Thiadiazole derivatives have been studied for their anticancer, anti-inflammatory, and antiviral activities.

    Industry: Used in the development of corrosion inhibitors and as additives in lubricants and polymers.

Comparison with Similar Compounds

Similar Compounds

    Glybuzole: A hypoglycemic agent with a similar thiadiazole structure.

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related thiadiazole derivative with different functional groups.

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity The presence of the chloroacetamide group allows for various substitution reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFUIOYVGOURCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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